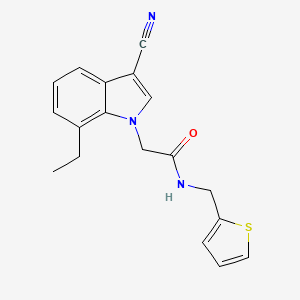
2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide, also known as BB-94, is a chemical compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs) and has been extensively studied for its potential in cancer therapy.
Wirkmechanismus
2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide binds to the active site of MMPs and inhibits their activity. MMPs are zinc-dependent enzymes that cleave ECM proteins such as collagen, elastin, and fibronectin. 2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide binds to the zinc ion in the active site of MMPs, preventing the enzyme from cleaving ECM proteins. This inhibition of MMPs leads to the accumulation of ECM proteins, which in turn inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide has been shown to have anti-inflammatory activity, and it can inhibit the migration of smooth muscle cells. 2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide has also been shown to inhibit the activity of other enzymes, such as angiotensin-converting enzyme (ACE) and dipeptidyl peptidase IV (DPP-IV).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide is its potency as an MMP inhibitor. It has a low IC50 value (the concentration required to inhibit MMP activity by 50%) and is effective at low concentrations. However, 2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide is not selective for specific MMPs and can inhibit the activity of other enzymes. This lack of selectivity can make it difficult to study the specific role of individual MMPs in cancer progression.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide. One area of research is the development of more selective MMP inhibitors. By targeting specific MMPs, it may be possible to inhibit tumor growth and metastasis without the side effects associated with non-selective inhibitors. Another area of research is the combination of MMP inhibitors with other cancer therapies, such as chemotherapy and radiation therapy. By combining these therapies, it may be possible to improve the efficacy of cancer treatment and reduce side effects. Finally, the use of MMP inhibitors in the prevention of cancer recurrence is an area of active research. By inhibiting MMP activity, it may be possible to prevent the re-establishment of tumors after treatment.
Synthesemethoden
2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide can be synthesized using a multi-step process that involves the reaction of 3-bromophenol with 4-butoxybenzaldehyde to form the corresponding Schiff base. This Schiff base is then reacted with 2-butanone hydrazone to give 2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide has been extensively studied for its potential in cancer therapy. It is a potent inhibitor of MMPs, which are enzymes that play a critical role in the degradation of extracellular matrix (ECM) proteins. MMPs are overexpressed in many types of cancer, and their activity is associated with tumor invasion, metastasis, and angiogenesis. By inhibiting MMPs, 2-(3-bromophenoxy)-N'-(4-butoxybenzylidene)butanohydrazide can prevent the degradation of ECM proteins, thereby inhibiting tumor growth and metastasis.
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)-N-[(E)-(4-butoxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3/c1-3-5-13-26-18-11-9-16(10-12-18)15-23-24-21(25)20(4-2)27-19-8-6-7-17(22)14-19/h6-12,14-15,20H,3-5,13H2,1-2H3,(H,24,25)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFKCBMRYHKCNX-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C(CC)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(CC)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5867992.png)
![methyl 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoate](/img/structure/B5868006.png)
![2-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5868013.png)



![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)


![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)
